

Application Notes and Protocols: Investigating the Effects of Tannacomp on Intestinal Organoid Cultures

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Compound of Interest

Compound Name: Tannacomp

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Introduction

Intestinal organoids have emerged as a powerful in vitro model system, closely recapitulating the cellular complexity and functionality of the native intestinal epithelium.[1][2] These three-dimensional structures, derived from adult stem cells, provide an invaluable platform for studying intestinal physiology, disease modeling, and drug screening.[1][3] This document provides detailed protocols for establishing and maintaining human intestinal organoid cultures to investigate the therapeutic effects of **Tannacomp®**, a combination drug containing tannin albuminate and ethacridine lactate used in the treatment of diarrhea.[4][5][6][7][8]

Tannacomp's therapeutic efficacy is attributed to the synergistic actions of its components. Tannin albuminate, a protein-bound form of tannic acid, is thought to exert astringent and anti-inflammatory effects, protecting the intestinal mucosa.[4][7] Ethacridine lactate contributes with its antimicrobial and spasmolytic properties.[7][8] Recent studies utilizing murine intestinal organoids have demonstrated that both tannic acid and ethacridine lactate can attenuate inflammatory responses and modulate intestinal barrier function, suggesting novel mechanisms of action.[4][5][9]

These application notes will guide researchers through the process of:

- Establishing and culturing human intestinal organoids.
- Treating organoids with **Tannacomp**'s active ingredients, tannic acid (TA) and ethacridine lactate (Eta).
- Assessing the impact of TA and Eta on intestinal barrier integrity, cell viability, and inflammatory responses.

Experimental Protocols

Protocol 1: Establishment of Human Intestinal Organoid Cultures from Biopsies

This protocol outlines the fundamental steps for initiating human intestinal organoid cultures from fresh biopsy samples.[\[10\]](#)[\[11\]](#)

Materials:

- Human intestinal biopsy tissue
- Advanced DMEM/F-12 medium
- Collagenase type II
- Matrigel® Matrix
- IntestiCult™ Organoid Growth Medium (Human)
- ROCK inhibitor (Y-27632)
- Antibiotics (e.g., Primocin, Penicillin-Streptomycin)

Procedure:

- Tissue Collection and Digestion:
 - Collect fresh intestinal biopsy tissue in a sterile tube containing cold Advanced DMEM/F-12 with antibiotics.

- Mechanically mince the tissue into small fragments.
- Digest the tissue fragments with collagenase type II in Advanced DMEM/F-12 containing ROCK inhibitor at 37°C to isolate intestinal crypts.
- Crypt Isolation and Seeding:
 - Filter the digested tissue suspension through a cell strainer to remove undigested fragments.
 - Centrifuge the filtrate to pellet the intestinal crypts.
 - Resuspend the crypt pellet in a small volume of cold Matrigel®.
 - Plate droplets of the crypt-Matrigel® suspension into a pre-warmed culture plate. .w_plate.
 - Allow the Matrigel® domes to solidify at 37°C for 10-15 minutes.[12]
- Organoid Culture:
 - Overlay the Matrigel® domes with complete IntestiCult™ Organoid Growth Medium supplemented with ROCK inhibitor and antibiotics.
 - Incubate the cultures at 37°C in a 5% CO2 incubator.
 - Replace the culture medium every 2-3 days. Organoids will typically form budding structures within 5-7 days.[12]

Protocol 2: Treatment of Intestinal Organoids with Tannic Acid and Ethacridine Lactate

This protocol describes how to treat established intestinal organoids with the active components of **Tannacomp**.

Materials:

- Established intestinal organoid cultures

- Tannic acid (TA) stock solution
- Ethacridine lactate (Eta) stock solution
- Complete IntestiCult™ Organoid Growth Medium

Procedure:

- Preparation of Treatment Media:
 - Prepare working solutions of TA and Eta in complete IntestiCult™ Organoid Growth Medium at desired concentrations. Based on previous studies with murine organoids, suggested starting concentrations are 0.01 mg/mL for TA and 0.002 mg/mL for Eta.[\[4\]](#)[\[5\]](#)[\[9\]](#)
- Induction of Intestinal Stress (Optional):
 - To model inflammatory conditions, organoids can be pre-treated with lipopolysaccharide (LPS) or subjected to growth factor withdrawal to induce stress before adding TA and Eta.
[\[4\]](#)[\[5\]](#)
- Treatment Application:
 - Aspirate the old medium from the organoid cultures.
 - Add the prepared treatment media (Control, TA, Eta, or TA + Eta) to the respective wells.
 - Incubate the organoids for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 3: Assessment of Intestinal Barrier Function

This protocol details two common methods to evaluate the integrity of the intestinal epithelial barrier in organoid-derived monolayers.

A. Transepithelial Electrical Resistance (TEER) Measurement:

TEER measurement is a non-invasive method to assess the integrity of tight junctions in the epithelial monolayer.[\[13\]](#)

Procedure:

- Generate organoid-derived monolayers on Transwell® inserts.[14]
- Allow the monolayers to differentiate and establish a stable barrier, which can take approximately 7-10 days.[13][15]
- Measure the TEER of the monolayers using an epithelial volttohmmeter at specified time points before and after treatment with TA and Eta.
- A decrease in TEER indicates a disruption of the intestinal barrier.

B. FITC-Dextran Permeability Assay:

This assay measures the paracellular flux of a fluorescently labeled molecule across the epithelial monolayer.[16]

Procedure:

- After treatment, add FITC-dextran (e.g., 4 kDa) to the apical compartment of the Transwell® inserts containing the organoid monolayers.
- Incubate for a defined period (e.g., 3 hours).
- Collect samples from the basolateral compartment.
- Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
- An increase in fluorescence in the basolateral compartment indicates increased paracellular permeability.

Protocol 4: Cell Viability and Cytotoxicity Assays

These assays are crucial to determine if the observed effects of TA and Eta are due to therapeutic modulation or cellular toxicity.

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

This assay quantifies the number of viable cells in 3D organoid cultures based on ATP levels.
[\[17\]](#)[\[18\]](#)

Procedure:

- Treat 3D organoid cultures with a range of concentrations of TA and Eta for the desired duration.
- Follow the manufacturer's protocol for the CellTiter-Glo® 3D assay.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

B. Cytotoxicity Assay (e.g., LDH Release Assay):

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[\[19\]](#)[\[20\]](#)

Procedure:

- Collect the culture supernatant from treated organoids.
- Perform the LDH assay according to the manufacturer's instructions.
- An increase in LDH activity in the supernatant indicates increased cell death and cytotoxicity.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of Tannic Acid (TA) and Ethacridine Lactate (Eta) on Intestinal Barrier Function

Treatment Group	TEER (% of Control)	FITC-Dextran Permeability (Fold Change)
Control	100 ± 5.2	1.0 ± 0.1
LPS (1 µg/mL)	45 ± 3.8	3.5 ± 0.4
LPS + TA (0.01 mg/mL)	78 ± 4.1	1.8 ± 0.2
LPS + Eta (0.002 mg/mL)	65 ± 3.9	2.3 ± 0.3
LPS + TA + Eta	85 ± 4.5	1.5 ± 0.2

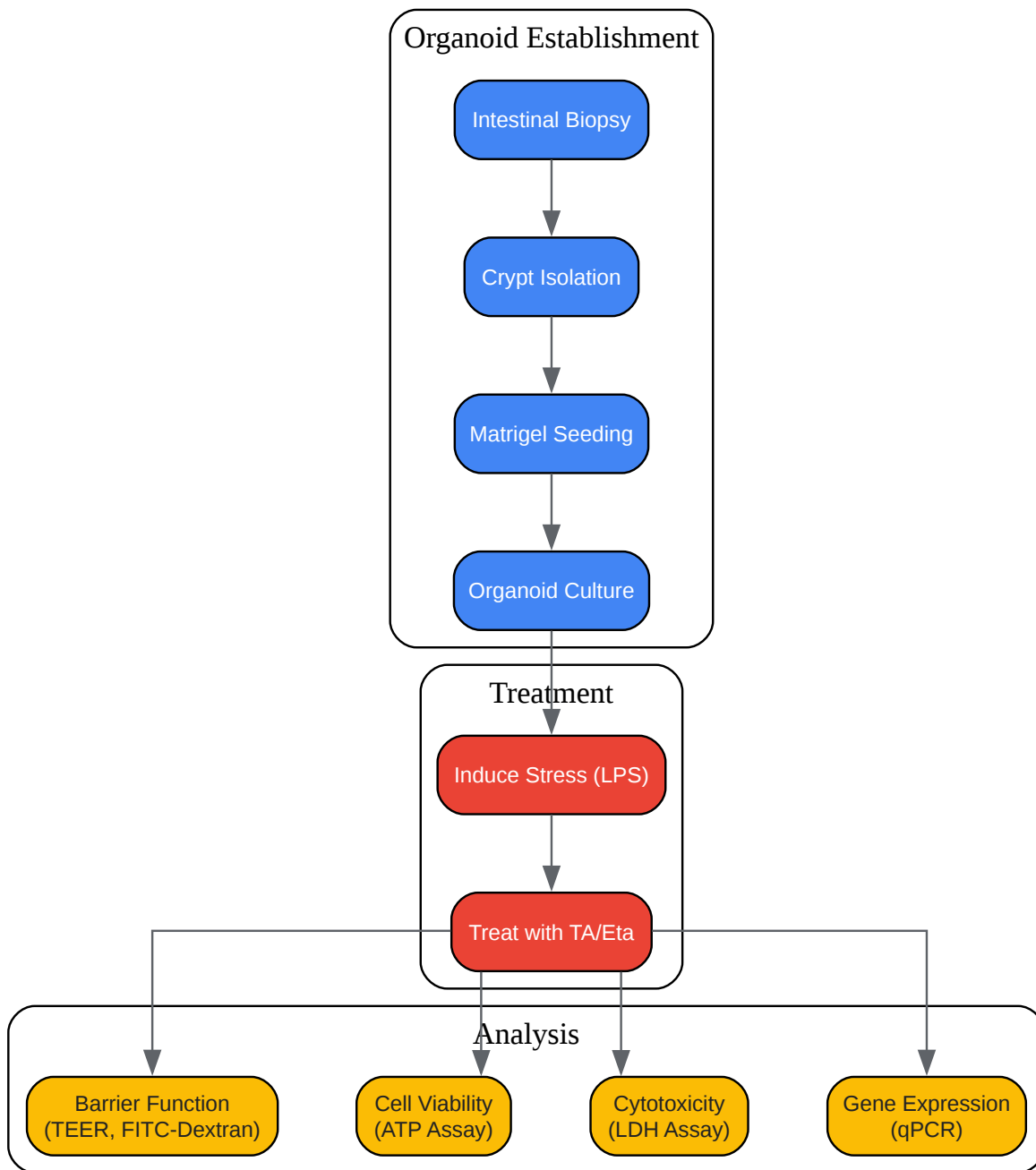
Table 2: Cell Viability and Cytotoxicity of TA and Eta on Intestinal Organoids

Treatment Group	Cell Viability (% of Control)	Cytotoxicity (% LDH Release)
Control	100 ± 6.1	5 ± 1.2
TA (0.01 mg/mL)	98 ± 5.5	6 ± 1.5
Eta (0.002 mg/mL)	95 ± 6.8	8 ± 1.9
High-Dose TA (0.1 mg/mL)	70 ± 8.2	25 ± 3.1
High-Dose Eta (0.02 mg/mL)	65 ± 7.9	30 ± 3.5

Table 3: Effect of TA and Eta on Pro-inflammatory Cytokine Expression (Fold Change vs. LPS)

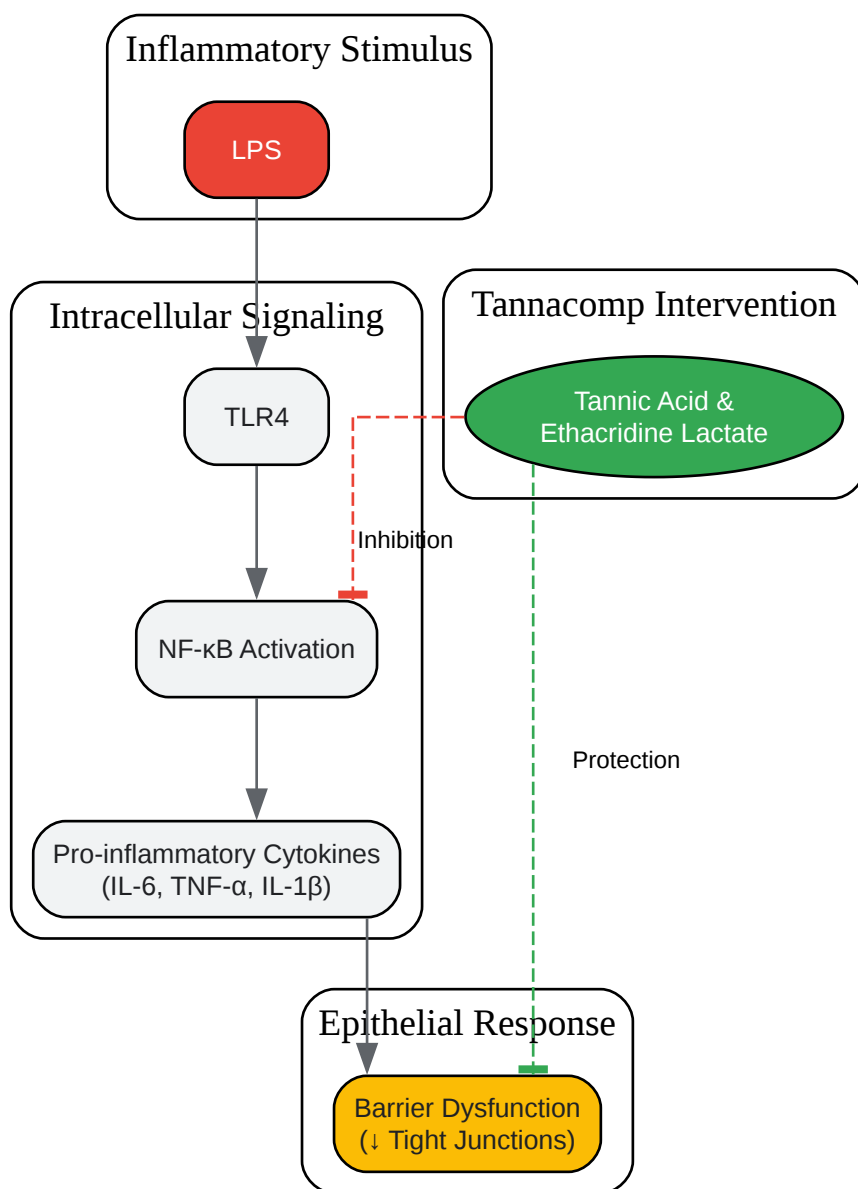
Gene	LPS (1 µg/mL)	LPS + TA (0.01 mg/mL)	LPS + Eta (0.002 mg/mL)
IL-6	15.2 ± 1.8	5.1 ± 0.7	8.9 ± 1.1
TNF-α	12.5 ± 1.5	4.3 ± 0.6	7.2 ± 0.9
IL-1β	10.8 ± 1.3	3.9 ± 0.5	6.5 ± 0.8

Visualizations



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Caption: Experimental workflow for investigating **Tannacomp**'s effects.



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Caption: Proposed mechanism of **Tannacomp**'s action on intestinal inflammation.

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